N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide
Description
N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide is a synthetic small molecule featuring a thiazole core substituted with a 3,4-dimethoxyphenyl group at position 4 and a benzamide moiety modified with a 4-methylbenzenesulfonamido group at position 2. The compound integrates multiple pharmacophoric elements: the thiazole ring (a heterocyclic scaffold common in bioactive compounds), methoxy groups (contributing to lipophilicity and electronic effects), and a sulfonamide linker (enhancing binding affinity and metabolic stability).
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5S2/c1-16-8-11-18(12-9-16)35(30,31)28-20-7-5-4-6-19(20)24(29)27-25-26-21(15-34-25)17-10-13-22(32-2)23(14-17)33-3/h4-15,28H,1-3H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COKKVCDDGKRDNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide typically involves multi-step organic reactions The process begins with the formation of the thiazole ring, which is achieved through the cyclization of appropriate precursorsCommon reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that compounds with thiazole moieties exhibit antimicrobial activities. For instance, derivatives of thiazole have been synthesized and evaluated for their antibacterial and antifungal properties against various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibition observed | |
| Staphylococcus aureus | Inhibition observed | |
| Aspergillus niger | Inhibition observed | |
| Aspergillus oryzae | Inhibition observed |
In a study focused on thiazole derivatives, the compounds exhibited significant antibacterial activity at concentrations as low as 1 µg/mL, indicating their potential as therapeutic agents against resistant bacterial strains.
Anticancer Activity
The compound has shown promise in anticancer research. A study on related thiazole derivatives evaluated their effectiveness against breast cancer cell lines (MCF7) using the Sulforhodamine B assay:
Molecular docking studies suggested that these compounds effectively bind to cancer cell receptors, potentially inhibiting tumor growth.
Case Study 1: Antimicrobial Efficacy
A comprehensive study synthesized various thiazole derivatives and assessed their antimicrobial efficacy. The results indicated that specific modifications to the thiazole structure enhanced antibacterial potency against Gram-positive and Gram-negative bacteria. The study concluded that these compounds could serve as lead candidates for developing new antibiotics.
Case Study 2: Anticancer Potential
In another investigation focused on anticancer properties, a series of thiazole-based compounds were tested against different cancer cell lines. The findings revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapies.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of 3,4-dimethoxyphenyl-thiazole and 4-methylbenzenesulfonamido-benzamide groups. Below is a comparative analysis with key analogs:
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article delves into its synthesis, characterization, and biological properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C19H18N6O3S2
- Molecular Weight : 442.51 g/mol
- CAS Number : 1091584-55-2
Its structure features a thiazole ring, which is known for its biological activity in various medicinal chemistry contexts.
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps including the formation of the thiazole ring and subsequent functionalization with sulfonamido and benzamide groups. Characterization methods include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Infrared (IR) Spectroscopy
- Mass Spectrometry
These techniques confirm the identity and purity of the synthesized compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines. A study indicated that thiazole-based compounds could induce apoptosis in colon cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Enzyme Inhibition
The compound is also being explored for its enzyme inhibition capabilities. Thiazole derivatives are known to inhibit enzymes such as α-amylase and α-glucosidase, which are crucial in carbohydrate metabolism. This inhibition can be beneficial for managing diabetes by delaying glucose absorption .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of thiazole derivatives. Compounds with similar structural motifs have demonstrated efficacy against a range of bacterial strains, suggesting that this compound may possess similar properties .
Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
